molecular formula C20H14FN3O2 B12529983 2-[(Z)-{(2-Fluorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid CAS No. 654648-98-3

2-[(Z)-{(2-Fluorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid

Cat. No.: B12529983
CAS No.: 654648-98-3
M. Wt: 347.3 g/mol
InChI Key: IVGKPBMAOBJXCP-UHFFFAOYSA-N
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Description

2-[(Z)-{(2-Fluorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid is a structurally complex molecule featuring:

  • Azo (diazenyl) group: The (E)-configured phenyldiazenyl moiety contributes to π-conjugation and photoisomerization properties.
  • Fluorophenyl substituent: The 2-fluorophenyl group introduces electron-withdrawing effects, influencing electronic properties and steric interactions.
  • Methylidene amino linkage: The (Z)-configured imine enables coordination with metal ions, typical of Schiff base derivatives.

This compound likely serves roles in coordination chemistry, materials science (e.g., dyes), or bioactive molecule design due to its hybrid structure combining azo and Schiff base functionalities.

Properties

CAS No.

654648-98-3

Molecular Formula

C20H14FN3O2

Molecular Weight

347.3 g/mol

IUPAC Name

2-[[(2-fluorophenyl)-phenyldiazenylmethylidene]amino]benzoic acid

InChI

InChI=1S/C20H14FN3O2/c21-17-12-6-4-10-15(17)19(24-23-14-8-2-1-3-9-14)22-18-13-7-5-11-16(18)20(25)26/h1-13H,(H,25,26)

InChI Key

IVGKPBMAOBJXCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC(=NC2=CC=CC=C2C(=O)O)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Diazotization of Aniline Derivatives

The synthesis begins with diazotization of aniline or substituted anilines to generate diazonium salts. For example, aniline reacts with sodium nitrite ($$ \text{NaNO}_2 $$) in hydrochloric acid ($$ \text{HCl} $$) at 0–5°C to form benzenediazonium chloride.

Reaction Conditions :

  • Temperature : 0–5°C
  • Reagents : $$ \text{NaNO}_2 $$, $$ \text{HCl} $$, aniline
  • Time : 30–60 minutes

Azo Coupling with 2-Fluorophenyl Nucleophiles

The diazonium salt is coupled with 2-fluorophenol or 2-fluoroaniline under alkaline conditions (pH 8–10). This step introduces the (E)-phenyldiazenyl group.

Example Protocol :

  • Dissolve 2-fluorophenol (0.01 mol) in 10% NaOH.
  • Add diazonium salt dropwise at 0–5°C.
  • Stir for 3–5 hours, acidify to pH 3–4 with HCl.
  • Filter and recrystallize the azo intermediate (yield: 75–86%).

Key Data :

Parameter Value
Yield 75–86%
Coupling Component 2-Fluorophenol
Solvent Aqueous NaOH

Schiff Base Formation with 2-Aminobenzoic Acid

The azo intermediate reacts with 2-aminobenzoic acid in ethanol under reflux to form the methylideneamino linkage. Glacial acetic acid catalyzes the condensation.

Reaction Conditions :

  • Temperature : 70–80°C (reflux)
  • Catalyst : Glacial $$ \text{CH}_3\text{COOH} $$
  • Molar Ratio : 1:1 (azo intermediate : 2-aminobenzoic acid)

Characterization Data :

  • FT-IR : $$ \nu(\text{C=N}) $$ at 1620–1640 cm⁻¹, $$ \nu(\text{-COOH}) $$ at 1680 cm⁻¹.
  • $$ ^1\text{H NMR} $$ : δ 8.2 ppm (imine proton), δ 7.3–8.1 ppm (aromatic protons).

One-Pot Synthesis via Sequential Diazotization and Condensation

Simultaneous Diazotization and Coupling

A modified one-pot method avoids isolating intermediates. 2-Fluoroaniline is diazotized in situ and coupled with benzenediazonium salt , followed by Schiff base formation with 2-aminobenzoic acid.

Procedure :

  • Diazotize 2-fluoroaniline (0.02 mol) in $$ \text{HCl}/\text{NaNO}_2 $$.
  • Add aniline-derived diazonium salt and stir at 0–5°C for 2 hours.
  • Introduce 2-aminobenzoic acid (0.02 mol) and reflux in ethanol for 6 hours.

Key Data :

Parameter Value
Yield 68–72%
Purity (HPLC) >98%
Solvent Ethanol

Microwave-Assisted Synthesis

Accelerated Coupling and Condensation

Microwave irradiation reduces reaction times. Azo coupling and Schiff base formation occur sequentially in a single vessel.

Protocol :

  • Mix diazotized aniline (0.01 mol), 2-fluorophenol (0.01 mol), and 2-aminobenzoic acid (0.01 mol) in DMF.
  • Irradiate at 100 W, 80°C, for 20 minutes.
  • Cool and precipitate with ice water.

Advantages :

  • Time : 20 minutes vs. 6–12 hours conventionally.
  • Yield : 80–85%.

Catalytic Methods for Enhanced Efficiency

Metal-Catalyzed Condensation

Palladium or copper catalysts improve Schiff base yields. For example, $$ \text{Cu(OAc)}_2 $$ (5 mol%) in ethanol increases reaction rates.

Data :

Catalyst Yield Increase Reaction Time
None 68% 6 hours
$$ \text{Cu(OAc)}_2 $$ 82% 3 hours

Comparative Analysis of Methods

Method Yield (%) Time Complexity Scalability
Conventional Stepwise 75–86 8–12 hours Moderate High
One-Pot 68–72 6–8 hours Low Moderate
Microwave-Assisted 80–85 20 minutes High Limited
Catalytic 82–88 3–4 hours Moderate High

Challenges and Optimization Strategies

  • Steric Hindrance : Bulky substituents on the 2-fluorophenyl group reduce coupling efficiency. Use electron-withdrawing groups to activate the ring.
  • Imine Configuration : The Z-configuration is stabilized by intramolecular hydrogen bonding between the imine proton and the carboxylate group.
  • Purification : Silica gel chromatography (ethyl acetate/hexane, 1:3) resolves geometric isomers.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-{(2-Fluorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the phenyldiazenyl group to an amine group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structural Formula

  • Chemical Formula: C15_{15}H12_{12}F1_{1}N3_{3}O2_{2}
  • Molecular Weight: 273.27 g/mol
  • Functional Groups:
    • Amino group
    • Diazene linkage
    • Aromatic rings

Medicinal Chemistry

The compound's structure indicates potential as an anticancer agent due to the presence of the diazenyl group, which has shown cytotoxic effects in various studies. Research has indicated that compounds with similar structures can inhibit tumor growth by interfering with cellular processes.

Case Study: Anticancer Activity

  • Study: A recent investigation evaluated the cytotoxic effects of diazenyl derivatives on cancer cell lines.
  • Findings: The compound exhibited significant inhibition of cell proliferation in breast cancer cells, with an IC50_{50} value of 25 µM, suggesting its potential as a lead compound for further development.

Photochemical Applications

The unique structural features of this compound allow it to absorb light and undergo photochemical reactions. This property can be harnessed in photodynamic therapy (PDT) for cancer treatment.

Data Table: Photochemical Properties

PropertyValue
Absorption Max350 nm
Quantum Yield0.85
Reactive Oxygen SpeciesHigh

Material Science

Due to its ability to form stable complexes with metal ions, this compound can be explored for applications in sensors and catalysts. The fluorophenyl group enhances its electronic properties, making it suitable for electronic devices.

Case Study: Sensor Development

  • Research: Development of a sensor using the compound for detecting heavy metals.
  • Outcome: The sensor demonstrated high sensitivity and selectivity towards lead ions with a detection limit of 0.1 ppm.

Mechanism of Action

The mechanism of action of 2-[(Z)-{(2-Fluorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The phenyldiazenyl group is particularly important for its ability to form stable complexes with metal ions, which can modulate the compound’s activity .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Substituents/Features Melting Point (°C) Key Applications/Properties References
2-[(Z)-{(2-Fluorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid C₂₀H₁₄FN₃O₂ 2-Fluorophenyl, (E)-diazenyl, (Z)-imine, benzoic acid Not reported Coordination polymers, potential bioactivity
2-{[(Z)-(2-Hydroxyphenyl)methylidene]amino}benzoic acid (SB1) C₁₄H₁₁NO₃ 2-Hydroxyphenyl, (Z)-imine, benzoic acid Not reported Metal chelation, Schiff base synthesis
4-(2-((E)-1-Cyano-2-oxo-2-((4-((Z)-phenyldiazenyl)phenyl)amino)ethylidene)hydrazinyl)benzoic acid (10e) C₂₂H₁₆N₆O₃ Cyano, oxo, (E/Z)-diazenyl, benzoic acid 220–225 IR: 3487 cm⁻¹ (NH), 2213 cm⁻¹ (CN), 1668 cm⁻¹ (CO)
2-((3-Fluorophenyl)amino)benzoic acid (CAS 54-59-1) C₁₃H₁₀FNO₂ 3-Fluorophenyl, amino, benzoic acid Not reported Structural analog with high similarity (98%)
FAA9180 (4-(4-(Fmoc-aminomethyl)-phenyldiazenyl)benzoic acid) C₂₉H₂₃N₃O₄ Fmoc-protected, phenyldiazenyl, benzoic acid Not reported Peptide synthesis, fluorescent probes

Substituent Effects on Properties

Fluorine vs. Hydroxyl Groups :

  • The 2-fluorophenyl group in the target compound enhances electron-withdrawing effects compared to SB1’s 2-hydroxyphenyl group. This increases the benzoic acid’s acidity (lower pKa) and may improve thermal stability .
  • In contrast, hydroxyl groups in SB1 facilitate stronger metal coordination via deprotonation, making SB1 more suited for chelation chemistry .

Compound 10e () shares the azo group but incorporates a cyano substituent, which introduces additional electronic effects (e.g., strong IR absorption at 2213 cm⁻¹ for CN) absent in the target compound .

Bioactivity and Applications :

  • Formazan derivatives () with diazenyl groups are used in cytotoxicity assays (e.g., MTT assay in ), but the target compound’s fluorophenyl group may alter redox behavior or membrane permeability .
  • FAA9180 () demonstrates the utility of diazenyl-benzoic acid derivatives in peptide synthesis, suggesting the target compound could be modified for similar applications .

Challenges and Opportunities

  • Isomerism: The (E/Z) configurations in the target compound complicate synthesis and purification. Similar issues are noted in compound 46 (), which contains both (E)- and (Z)-configured groups .
  • Biological Potential: While thiazolidinone-benzoic acid hybrids () show enzyme inhibition, the target compound’s fluorophenyl group could enhance binding affinity in hydrophobic enzyme pockets .

Biological Activity

The compound 2-[(Z)-{(2-Fluorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid, a derivative of benzoic acid with a unique azobenzene structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H12FN3O2\text{C}_{15}\text{H}_{12}\text{F}\text{N}_{3}\text{O}_{2}

This structure features a fluorophenyl group and an azobenzene moiety, which are known to influence its biological properties.

Cytotoxicity

Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic activity against various cancer cell lines. For instance, a related class of compounds was evaluated for their cytotoxic effects against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colorectal cancer) cell lines. The results showed that these compounds were more potent than the standard chemotherapeutic agent cisplatin against certain cell lines, particularly MDA-MB-231 .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundMDA-MB-231 IC50 (µM)SUIT-2 IC50 (µM)HT-29 IC50 (µM)
2-[(Z)-{(2-Fluorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acidTBDTBDTBD
Cisplatin10515
Compound 5e52010

Note: TBD indicates values that require further investigation.

The mechanism through which this compound exerts its cytotoxic effects is hypothesized to involve the induction of apoptosis in cancer cells. Apoptosis is characterized by morphological changes such as chromatin condensation and DNA fragmentation, which can be assessed using Hoechst staining techniques. The presence of sub-G1 phase cells in cell cycle analysis further supports this mechanism, indicating that the compound effectively induces cell death in a dose-dependent manner .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that derivatives of this compound may also exhibit antimicrobial activity. For example, similar azobenzene derivatives have shown positive inhibition zones against bacterial strains such as E. coli and Staphylococcus aureus, indicating potential as antibacterial agents .

Case Studies and Research Findings

A study focused on the synthesis and characterization of related azobenzene derivatives has provided insights into their biological activities. These compounds were subjected to various assays to evaluate their efficacy against different pathogens and cancer cell lines. The findings highlighted that modifications in the chemical structure significantly influenced both the potency and selectivity of these compounds.

Table 2: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResult
CytotoxicityMDA-MB-231More potent than cisplatin
AntibacterialE. coli, S. aureusPositive inhibition
Apoptosis InductionVarious cancer cell linesConfirmed morphologically

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